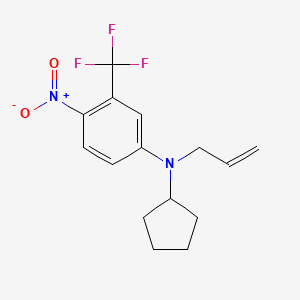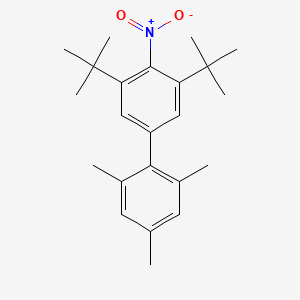
3',5'-Di-tert-butyl-2,4,6-trimethyl-4'-nitro-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’,5’-Di-tert-butyl-2,4,6-trimethyl-4’-nitro-1,1’-biphenyl is an organic compound characterized by its complex structure, which includes tert-butyl groups, methyl groups, and a nitro group attached to a biphenyl core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Di-tert-butyl-2,4,6-trimethyl-4’-nitro-1,1’-biphenyl typically involves multi-step organic reactions. One common method includes the nitration of a biphenyl precursor followed by alkylation to introduce the tert-butyl and methyl groups. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and Lewis acids such as aluminum chloride for alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters is crucial to achieve efficient production on a large scale.
化学反应分析
Types of Reactions
3’,5’-Di-tert-butyl-2,4,6-trimethyl-4’-nitro-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl and tert-butyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine or chlorine, Lewis acids like aluminum chloride.
Major Products
Reduction: Conversion of the nitro group to an amine group.
Substitution: Introduction of halogen atoms or other functional groups at the aromatic ring positions.
科学研究应用
3’,5’-Di-tert-butyl-2,4,6-trimethyl-4’-nitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Materials Science: Employed in the development of advanced materials with specific electronic or optical properties.
Biology and Medicine: Investigated for its potential use in drug development and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
作用机制
The mechanism by which 3’,5’-Di-tert-butyl-2,4,6-trimethyl-4’-nitro-1,1’-biphenyl exerts its effects depends on its chemical structure. The nitro group can participate in redox reactions, while the tert-butyl and methyl groups influence the compound’s steric and electronic properties. These features enable the compound to interact with specific molecular targets and pathways, making it useful in various applications.
相似化合物的比较
Similar Compounds
2,4,6-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)mesitylene: Another compound with tert-butyl groups and a mesitylene core, used as an antioxidant.
4,4’-Di-tert-butylbiphenyl: Similar biphenyl structure but without the nitro group, used in different chemical reactions.
属性
CAS 编号 |
143726-83-4 |
|---|---|
分子式 |
C23H31NO2 |
分子量 |
353.5 g/mol |
IUPAC 名称 |
2-(3,5-ditert-butyl-4-nitrophenyl)-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C23H31NO2/c1-14-10-15(2)20(16(3)11-14)17-12-18(22(4,5)6)21(24(25)26)19(13-17)23(7,8)9/h10-13H,1-9H3 |
InChI 键 |
SSSABMVHUJTPHX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)C2=CC(=C(C(=C2)C(C)(C)C)[N+](=O)[O-])C(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


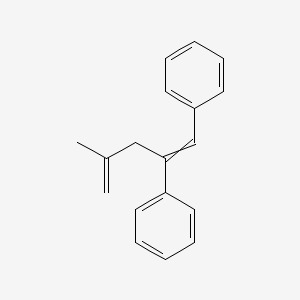
![Thiourea, [2-[3-(phenylmethoxy)phenyl]ethyl]-](/img/structure/B12544150.png)
![1H,3H-Thieno[3,4-c]thiophen-1-one](/img/structure/B12544152.png)
![3-[(3R,4R)-3,4-dimethyl-1-(3-phenylpropyl)piperidin-4-yl]benzamide](/img/structure/B12544155.png)
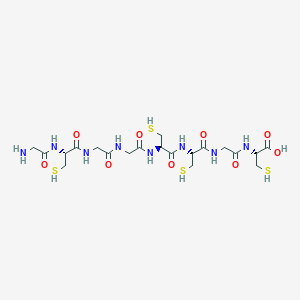
![2,2'-[Ethane-1,2-diylbis(sulfanediylethane-2,1-diyl)]diquinoline](/img/structure/B12544172.png)
![12-[Bis(2-hydroxyethyl)amino]-12-oxododecyl dodecanoate](/img/structure/B12544187.png)
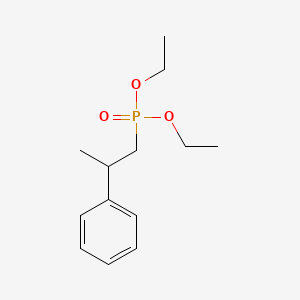

![4-[(Heptan-3-yl)oxy]-2-[2-(isoquinolin-1-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B12544197.png)

![Bis{4-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]phenyl}methanone](/img/structure/B12544199.png)
